2-Phenyl-1,3-dioxan-5-yl hept-6-enoate
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Overview
Description
2-Phenyl-1,3-dioxan-5-yl hept-6-enoate is a chemical compound with the molecular formula C17H22O4 and a molecular weight of 290.354 g/mol It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl hept-6-enoate typically involves the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 g, and a reaction time of 4 hours. The reaction is carried out in ligroin, and the product is isolated from a mixture of toluene and ligroin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl hept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Phenyl-1,3-dioxan-5-yl hept-6-enoate has several scientific research applications:
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl hept-6-enoate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in drug development, the compound may interact with enzymes or receptors to exert its therapeutic effects. The detailed mechanism of action is still under investigation and requires further research.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A related compound with similar structural features but different functional groups.
2-Phenyl-1,3-dioxolane-4-methanol: Another related compound with a five-membered ring structure.
Uniqueness
2-Phenyl-1,3-dioxan-5-yl hept-6-enoate is unique due to its specific structural features, which include a six-membered dioxane ring and a hept-6-enoate moiety. These structural characteristics confer unique chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
920324-08-9 |
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Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) hept-6-enoate |
InChI |
InChI=1S/C17H22O4/c1-2-3-4-8-11-16(18)21-15-12-19-17(20-13-15)14-9-6-5-7-10-14/h2,5-7,9-10,15,17H,1,3-4,8,11-13H2 |
InChI Key |
XELOVCUXNAPOBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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